molecular formula C5H9F2N B1419847 (3,3-Difluorocyclobutyl)methanamine CAS No. 1159882-59-3

(3,3-Difluorocyclobutyl)methanamine

Cat. No. B1419847
M. Wt: 121.13 g/mol
InChI Key: BUVXADKKXYLSTP-UHFFFAOYSA-N
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Description

(3,3-Difluorocyclobutyl)methanamine is a chemical compound with the molecular formula C5H9F2N . It has a molecular weight of 121.13 g/mol . The IUPAC name for this compound is (3,3-difluorocyclobutyl)methanamine .


Molecular Structure Analysis

The InChI representation of (3,3-Difluorocyclobutyl)methanamine is InChI=1S/C5H9F2N/c6-5(7)1-4(2-5)3-8/h4H,1-3,8H2 . The canonical SMILES representation is C1C(CC1(F)F)CN .


Physical And Chemical Properties Analysis

(3,3-Difluorocyclobutyl)methanamine has a molecular weight of 121.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its rotatable bond count is 1 . The exact mass is 121.07030562 g/mol . The topological polar surface area is 26 Ų . The heavy atom count is 8 .

Scientific Research Applications

Catalysis and Synthesis

  • Research indicates the use of related methanamine compounds in catalysis, such as in transfer hydrogenation reactions. (Şemistan Karabuğa et al., 2015).
  • Methanamines like (3,3-Difluorocyclobutyl)methanamine have been involved in the synthesis of complex organic molecules, for example, the efficient preparation of highly enantiomerically enriched α-aryl indolyl-methanamines. (Hong-yu Yang et al., 2010).

Photocytotoxicity and Imaging

  • Certain methanamine derivatives have been studied for their potential in photocytotoxicity and cellular imaging, especially in the context of cancer research. (Uttara Basu et al., 2014).

Anticancer Activity

  • Methanamine-based complexes, including those with similar structures to (3,3-Difluorocyclobutyl)methanamine, have shown promising anticancer activity. (S. Mbugua et al., 2020).

Chemical Synthesis Methods

  • Innovative synthesis methods involving methanamine derivatives have been developed, facilitating the production of important organic compounds. (B. Das et al., 2013).

Potential in Drug Development

  • Research on bicyclo[1.1.1]pentanes (BCPs), closely related to methanamines, suggests their utility in improving drug-like qualities and their incorporation into drug candidates. (Russell A. Shelp, P. Walsh, 2018).

Antimicrobial Evaluation

  • Certain methanamine derivatives have been evaluated for their antibacterial and antifungal activities, indicating their potential in antimicrobial applications. (D. Visagaperumal et al., 2010).

Safety And Hazards

When handling (3,3-Difluorocyclobutyl)methanamine, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental exposure, follow appropriate first aid measures .

properties

IUPAC Name

(3,3-difluorocyclobutyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N/c6-5(7)1-4(2-5)3-8/h4H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVXADKKXYLSTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670330
Record name 1-(3,3-Difluorocyclobutyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,3-Difluorocyclobutyl)methanamine

CAS RN

1159882-59-3
Record name 1-(3,3-Difluorocyclobutyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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